molecular formula C8H9BrN2O B12963499 6-Bromo-N,N-dimethylpicolinamide

6-Bromo-N,N-dimethylpicolinamide

Cat. No.: B12963499
M. Wt: 229.07 g/mol
InChI Key: QDSGPWDYMOHCFA-UHFFFAOYSA-N
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Description

6-Bromo-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C8H9BrN2O It is a derivative of picolinamide, where the pyridine ring is substituted with a bromine atom at the 6th position and the amide nitrogen is dimethylated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N,N-dimethylpicolinamide typically involves the bromination of N,N-dimethylpicolinamide. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 6th position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction, but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N,N-dimethylpicolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Bromo-N,N-dimethylpicolinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-N,N-dimethylpicolinamide involves its interaction with specific molecular targets. The bromine atom and the dimethylamino group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-N,N-dimethylpicolinamide: Similar structure but with a chlorine atom instead of bromine.

    6-Fluoro-N,N-dimethylpicolinamide: Contains a fluorine atom at the 6th position.

    6-Iodo-N,N-dimethylpicolinamide: Features an iodine atom at the 6th position.

Uniqueness

6-Bromo-N,N-dimethylpicolinamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions and its interactions with biological targets .

Properties

IUPAC Name

6-bromo-N,N-dimethylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-11(2)8(12)6-4-3-5-7(9)10-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSGPWDYMOHCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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